molecular formula C7H17ClN2 B12923556 (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

Cat. No.: B12923556
M. Wt: 164.67 g/mol
InChI Key: HTJODMQOZCPIRR-HHQFNNIRSA-N
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Description

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride typically involves the stereoselective NH-transfer to a precursor molecule. One common method employs diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow chemistry and microreactor technology can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1

InChI Key

HTJODMQOZCPIRR-HHQFNNIRSA-N

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C)C.Cl

Canonical SMILES

CC1CNC(CN1C)C.Cl

Origin of Product

United States

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